Aknadicine
Description
Aknadicine (CAS: 24148-89-8) is a hasubanan alkaloid derivative with the molecular formula C₁₉H₂₃NO₅, structurally characterized by a 7,8-didehydro-4-hydroxy-3,7,8-trimethoxy hasubanan backbone . It has emerged as a promising candidate for targeting the BRAF(V600E) mutation, a key driver in malignant melanoma and other cancers.
Properties
Molecular Formula |
C19H23NO5 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(1S,10S)-3-hydroxy-4,11,12-trimethoxy-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one |
InChI |
InChI=1S/C19H23NO5/c1-23-13-5-4-11-6-7-19-17(25-3)16(24-2)12(21)10-18(19,8-9-20-19)14(11)15(13)22/h4-5,20,22H,6-10H2,1-3H3/t18-,19+/m0/s1 |
InChI Key |
KTRLYLXLXTXHPM-RBUKOAKNSA-N |
SMILES |
COC1=C(C2=C(CCC34C2(CCN3)CC(=O)C(=C4OC)OC)C=C1)O |
Isomeric SMILES |
COC1=C(C2=C(CC[C@@]34[C@@]2(CCN3)CC(=O)C(=C4OC)OC)C=C1)O |
Canonical SMILES |
COC1=C(C2=C(CCC34C2(CCN3)CC(=O)C(=C4OC)OC)C=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Binding Affinity and Docking Profiles
Aknadicine was screened alongside 16beta-hydroxy-19s-vindolinine N-oxide and the experimental BRAF inhibitor SB-590885. Virtual docking scores revealed significant differences in binding affinity:
| Compound | Dock Score | Reference |
|---|---|---|
| This compound | 68.69 | |
| 16beta-hydroxy-19s-vindolinine N-oxide | 59.16 | |
| SB-590885 (Control) | 31.51 |
This compound’s dock score surpassed both the control and the second candidate, indicating stronger initial binding to the BRAF(V600E) hinge region (residues 530–535), a critical site for ATP-competitive inhibition .
Hydrogen Bond Interactions and Binding Stability
This compound forms hydrogen bonds with Gly534 and Ser535 in the BRAF(V600E) hinge region, while 16beta-hydroxy-19s-vindolinine N-oxide interacts with Trp531 and Glu533 . The control SB-590885 binds to Lys473 , Trp531 , and Glu533 . Although all compounds target overlapping residues, this compound’s interactions with Gly534 and Ser535 are unique and correlate with enhanced stability in molecular dynamics (MD) simulations (Figure 12) .
QSAR-Based Activity Predictions
Quantitative structure-activity relationship (QSAR) models predicted biological activities using three methodologies:
| Model | This compound | 16beta-hydroxy-19s-vindolinine N-oxide | SB-590885 |
|---|---|---|---|
| SVM | 6.83 | 6.84 | 6.79 |
| MLR | 14.92 | 14.51 | 7.87 |
| BNT | 7.13 | 17.26 | 12.16 |
Table 1: Predicted activity values (higher = better efficacy)
This compound showed consistent performance across models, with MLR values (14.92) nearly double the control’s (7.87), suggesting superior biological activity.
Molecular Dynamics Simulation Insights
MD simulations analyzed root mean square deviation (RMSD), root mean square fluctuation (RMSF), and total interaction energy to assess binding stability. This compound demonstrated:
- Lower RMSD/RMSF values compared to the control, indicating stable binding with minimal structural deviation .
- Higher total interaction energy , driven by hydrophobic contacts and hydrogen bonds .
These results align with the Ramachandran plot validation of the BRAF(V600E) model, where >96% of residues occupied favored/allowed regions, ensuring reliable docking outcomes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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